2-(4-Aminophenoxy)benzonitrile
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Overview
Description
2-(4-Aminophenoxy)benzonitrile is an organic compound with the molecular formula C13H10N2O It is characterized by the presence of an aminophenoxy group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenoxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of a dinitro-, dichloro-, or chloronitro-substituted benzonitrile with an alkali-metal salt of an aminophenol in the presence of a suitable solvent . The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of benzonitriles, including this compound, can involve the conversion of benzoic acids to their corresponding nitriles. This process may include steps such as the formation of benzoyl chloride, followed by reaction with alkanesulphonyltrichlorophosphazene at high temperatures .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group is displaced by nucleophiles such as phenolate or thiophenolate anions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions to form polymers or other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as phenolate or thiophenolate anions are commonly used, with solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: The major products are aromatic ethers or thioethers.
Oxidation and Reduction: Various oxidized or reduced derivatives of the aminophenoxy group.
Scientific Research Applications
2-(4-Aminophenoxy)benzonitrile has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polyimides, which exhibit excellent thermal stability and mechanical properties.
Materials Science: The compound is utilized in the development of advanced materials with specific dielectric properties, making it suitable for electronic applications.
Biological Research: It serves as a building block for the synthesis of biologically active molecules and potential pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenoxy)benzonitrile in various applications involves its ability to undergo nucleophilic aromatic substitution reactions. The presence of the aminophenoxy group allows for interactions with various molecular targets, facilitating the formation of complex structures such as polymers and biologically active compounds . The cyano group in the benzonitrile moiety also contributes to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminophenoxy)benzonitrile: A positional isomer with similar properties but different reactivity due to the position of the amino group.
2,6-Bis(4-aminophenoxy)benzonitrile: A compound with two aminophenoxy groups, used in the synthesis of polyimides with enhanced properties.
Uniqueness
2-(4-Aminophenoxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to participate in nucleophilic aromatic substitution reactions makes it a valuable intermediate in the synthesis of advanced materials and biologically active molecules.
Properties
IUPAC Name |
2-(4-aminophenoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULFOUYGBDHHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30202-91-6 |
Source
|
Record name | 2-(4-aminophenoxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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